molecular formula C6H5N5S B178404 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 138588-24-6

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B178404
CAS No.: 138588-24-6
M. Wt: 179.21 g/mol
InChI Key: LXRFQLGUGZGCJE-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Safety and Hazards

The safety and hazards associated with pyrimidin-2-yl compounds can vary widely depending on the specific compound. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The future research directions in the field of pyrimidin-2-yl compounds are vast. They are often used in the synthesis of pharmaceuticals and other biologically active compounds, and new methods of synthesis and applications are continually being explored .

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling and growth . The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting downstream signaling pathways. Additionally, this compound interacts with various proteins involved in cellular metabolism, such as those in the glycolytic pathway, altering their function and activity .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Furthermore, this compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cell survival . These effects make it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of receptor tyrosine kinases, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a cascade of events that ultimately result in reduced cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This modulation affects the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its efficacy over time, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes also influences its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for understanding its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus and affect gene expression by interacting with transcription factors . This dual localization allows this compound to exert its effects on multiple cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; in solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiadiazole rings.

Scientific Research Applications

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(Pyrimidin-4-yl)-1,2,4-thiadiazol-5-amine
  • 2-(Pyrimidin-2-yl)-1,3,4-thiadiazol-5-amine

Uniqueness

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. The presence of both pyrimidine and thiadiazole rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and other scientific fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFQLGUGZGCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616981
Record name 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-24-6
Record name 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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